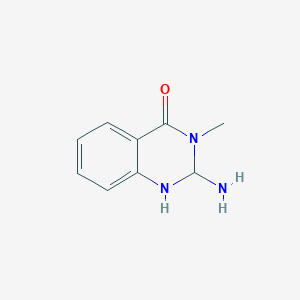
2-Amino-3-methyl-2,3-dihydroquinazolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-methyl-2,3-dihydroquinazolin-4(1H)-one is a heterocyclic compound that belongs to the quinazolinone family. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-methyl-2,3-dihydroquinazolin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of anthranilic acid derivatives with isocyanates or carbodiimides.
Industrial Production Methods
In an industrial setting, the production of this compound might involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-methyl-2,3-dihydroquinazolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This involves replacing one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential therapeutic applications due to its biological activities.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-3-methyl-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in its biological activity. The exact pathways involved would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone: A parent compound with a similar structure.
2-Aminoquinazoline: Another related compound with potential biological activities.
3-Methylquinazolinone: A derivative with a methyl group at the 3-position.
Uniqueness
2-Amino-3-methyl-2,3-dihydroquinazolin-4(1H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity
Biological Activity
2-Amino-3-methyl-2,3-dihydroquinazolin-4(1H)-one is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Pharmacological Properties
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : The compound has shown potential against a range of microbial pathogens.
- Anticancer Properties : It has been studied for its ability to inhibit cancer cell proliferation.
- Enzyme Inhibition : Notably, it acts as an inhibitor of acetylcholinesterase (AChE), which is significant in treating neurodegenerative diseases.
Table 1: Summary of Biological Activities
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. These include:
- Enzymatic Interactions : The compound binds to enzymes such as AChE, leading to inhibition and subsequent therapeutic effects in conditions like Alzheimer's disease.
- Protein Binding : Molecular docking studies have revealed its binding affinity to proteins involved in cancer and parasitic infections, indicating a multifaceted mechanism of action.
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications on the quinazoline ring can significantly influence its potency. For instance:
- Substitution Patterns : The presence of halogen atoms at specific positions on the aryl ring enhances antimicrobial activity.
- Functional Groups : Variations in functional groups can lead to improved anticancer efficacy and selectivity against specific targets.
Table 2: Structure-Activity Relationship Insights
| Substituent | Position | Effect on Activity |
|---|---|---|
| Halogens | Para/Meta | Increased antimicrobial potency |
| Cyano Group | Various | Enhanced anticancer activity |
| Methoxy Group | Various | Improved enzyme inhibition |
Case Studies
Recent studies have highlighted the effectiveness of this compound in various applications:
- Anticancer Studies : In vitro assays demonstrated significant inhibition of tumor cell lines with IC50 values indicating potent activity.
- Antimicrobial Efficacy : The compound was tested against Staphylococcus aureus and exhibited substantial antibacterial properties, showcasing its potential as a therapeutic agent ( ).
- Anti-leishmanial Activity : Molecular docking studies indicated that derivatives of this compound bind effectively to key proteins in Leishmania, with promising results in both in silico and in vitro tests ( ).
Properties
CAS No. |
91810-61-6 |
|---|---|
Molecular Formula |
C9H11N3O |
Molecular Weight |
177.20 g/mol |
IUPAC Name |
2-amino-3-methyl-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C9H11N3O/c1-12-8(13)6-4-2-3-5-7(6)11-9(12)10/h2-5,9,11H,10H2,1H3 |
InChI Key |
COSHFYCAJREVRV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(NC2=CC=CC=C2C1=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















